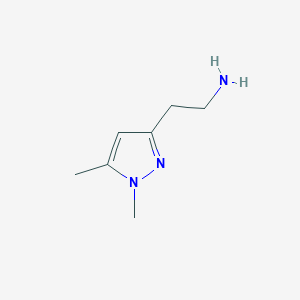

2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine

描述

属性

IUPAC Name |

2-(1,5-dimethylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROGDRNGLIIEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s suggested that the compound might form strong h-bonding interactions with the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been known to influence a variety of biochemical pathways, leading to various biological activities .

Pharmacokinetics

The compound is known to be a liquid at room temperature, suggesting it may have good solubility .

Result of Action

Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine. For instance, the compound’s storage temperature can affect its stability . .

生物活性

2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine, also known by its CAS number 1007502-55-7, is a compound of significant interest in medicinal chemistry due to its various biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C7H13N3

- Molecular Weight : 139.20 g/mol

- CAS Number : 1007502-55-7

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H13N3 |

| Molecular Weight | 139.20 g/mol |

| CAS Number | 1007502-55-7 |

Antiproliferative Effects

Research indicates that derivatives of pyrazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 0.29 μM to 5 μM against HCT116 colon cancer cells, indicating potential for therapeutic use in oncology .

The biological activity of this compound may involve:

- Inhibition of Cell Cycle Progression : Similar compounds have been reported to induce cell cycle arrest at specific phases (S/G2 phase), leading to apoptosis in malignant cells .

- Interaction with Enzymatic Pathways : The compound may interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy .

Study on Antioxidant Activity

A study evaluating the antioxidant properties of pyrazole derivatives found that certain modifications enhanced their radical scavenging abilities. While specific data on this compound was not detailed, the findings suggest a promising avenue for further investigation into its antioxidant capabilities .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated favorable profiles with low AMES toxicity predictions for several derivatives, which is crucial for their development as therapeutic agents .

科学研究应用

Medicinal Chemistry Applications

2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethan-1-amine exhibits several biological activities that make it a candidate for drug development:

- Antimicrobial Properties: Preliminary studies suggest that this compound has significant antimicrobial activity. Its structure allows it to interact with bacterial enzymes or cell membranes, potentially inhibiting growth or causing cell death.

- Anti-inflammatory Effects: The pyrazole ring is known for its anti-inflammatory properties. Research indicates that derivatives of pyrazole can modulate inflammatory pathways, suggesting that this compound may have similar effects.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a strong inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactive amine group. This feature enables further functionalization to create more complex molecules:

- Functionalization Potential: The amine group can be easily modified to form various derivatives, which can be tailored for specific applications in pharmaceuticals or agrochemicals.

Materials Science Applications

In materials science, this compound is explored for its potential use in developing new polymers and nanomaterials:

- Polymer Chemistry: The compound can act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability .

Example: Polymer Composite Development

Research has shown that incorporating this compound into polymer matrices improves the material's resistance to thermal degradation while maintaining flexibility.

Summary of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents | Significant biological activities noted in studies |

| Organic Synthesis | Building block for complex molecules | Reactive amine group allows for diverse functionalization |

| Materials Science | Cross-linking agent in polymers | Improves mechanical properties and thermal stability |

相似化合物的比较

Core Modifications

- Target Compound: The 1,5-dimethylpyrazole core with an ethylamine group at position 3 likely enhances solubility and hydrogen-bonding interactions compared to non-polar substituents.

- Analog 1: (Z)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one () features a propenone-phenyl substituent, introducing π-conjugation and keto-enol tautomerism, which influence photophysical properties and crystal packing .

Electronic Effects

- In contrast, carboxamide derivatives (e.g., compound 5e in ) exhibit electron-withdrawing effects, altering reactivity and interaction with biological targets .

Physicochemical Properties

准备方法

Pyrazole Core Construction via Hydrazine Condensation

One of the foundational methods to synthesize substituted pyrazoles like 1,5-dimethylpyrazole derivatives involves condensation of 1,3-dicarbonyl compounds (e.g., 2,4-pentanedione) with methylhydrazine or substituted hydrazines. This approach is well-documented for preparing 3,5-dimethylpyrazoles and can be adapted for 1,5-dimethyl substitution patterns.

- General Reaction:

2,4-pentanedione reacts with methylhydrazine under mild heating conditions, often in solvents like DMF or ethanol, to yield 1,5-dimethylpyrazole derivatives. - Example:

In a reported procedure, primary amines were reacted with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours to produce N-substituted pyrazoles with methyl groups at 3 and 5 positions. Although this example focuses on 3,5-dimethyl substitution, analogous conditions can be tuned for 1,5-dimethyl substitution by selecting appropriate hydrazine derivatives or reaction conditions.

Introduction of Ethanamine Side Chain

The ethanamine substituent at the 3-position of the pyrazole ring can be introduced through several synthetic routes:

- Nucleophilic Substitution on Haloethyl Precursors:

Starting from a halogenated ethyl pyrazole derivative (e.g., 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl halide), nucleophilic substitution with ammonia or primary amines can yield the ethanamine functionality. - Reduction of Nitro or Azido Precursors:

Alternatively, nitro or azido groups on the ethyl side chain can be reduced to amines using catalytic hydrogenation or chemical reductants.

Stepwise Synthesis via Pyrazole-3-carboxylate Intermediates

A more elaborate but highly controlled method involves the synthesis of pyrazole-3-carboxylate esters, followed by transformations to the ethanamine:

Step 1: Synthesis of Pyrazole-3-carboxylate Ester

For example, condensation of diethyl butynedioate with methylhydrazine yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Bromination and further functionalization can provide substituted pyrazole carboxylates.Step 2: Hydrolysis and Conversion to Amines

The ester group can be hydrolyzed under alkaline conditions to the corresponding carboxylic acid, which is then converted to carbamate intermediates and finally hydrolyzed to the amine. This multi-step process offers high purity and yield control but requires careful reaction condition optimization.

Direct Preparation via One-Pot Multicomponent Reactions

Recent advances have demonstrated direct one-pot syntheses of N-substituted pyrazoles from primary amines and diketones:

- Method:

Primary aliphatic amines react with 2,4-pentanedione and hydroxylamine derivatives in DMF at elevated temperatures (around 85 °C) to form pyrazole derivatives with amino substituents directly attached. - Advantages:

This method is fast, straightforward, and scalable, with moderate yields (30-44%) reported for various N-substituted pyrazoles.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine Condensation with 1,3-Diketones | Methylhydrazine + 2,4-pentanedione, DMF, 85 °C | 36-44 | Simple, direct pyrazole formation | Moderate yield, requires purification |

| Nucleophilic Substitution on Haloethyl Pyrazoles | Halogenated pyrazole + NH3 or amines, solvent | Variable | Straightforward amine introduction | Requires haloethyl precursor synthesis |

| Pyrazole-3-carboxylate Ester Route | Diethyl butynedioate + methylhydrazine, bromination, hydrolysis, carbamate formation | Not explicitly reported | High purity, versatile functionalization | Multi-step, time-consuming |

| One-Pot Multicomponent Reaction | Primary amine + 2,4-pentanedione + hydroxylamine, DMF, 85 °C | 33-44 | Fast, scalable | Moderate yields, limited substrate scope |

Research Findings and Optimization Notes

Reaction Conditions:

Temperature control (around 85 °C) and solvent choice (DMF or ethanol) are critical for improving yields and selectivity in pyrazole formation reactions.Catalysts and Additives:

Use of bases like triethylamine or DIPEA can facilitate nucleophilic substitution steps and improve amine introduction efficiency.Purification Techniques:

Chromatographic methods (silica gel or alumina) are commonly employed to isolate pure pyrazole amines after synthesis.Synthetic Route Selection: The choice between direct one-pot synthesis and multi-step ester intermediate routes depends on scale, purity requirements, and available starting materials.

常见问题

Q. How can synthetic pathways for 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-amine be optimized to improve yield and purity?

Q. What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, critical for confirming the pyrazole ring geometry and substituent positions .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., distinguishing methyl groups at positions 1 and 5) and amine functionality .

- High-resolution mass spectrometry (HRMS) validates molecular formula (C₇H₁₂N₃) and isotopic patterns .

Advanced Research Questions

Q. How do electronic effects of the pyrazole ring influence the compound’s reactivity in catalytic applications?

Methodological Answer: The pyrazole ring’s electron-withdrawing nitrogen atoms enhance electrophilic substitution at the 3-position. For catalytic studies:

- Density Functional Theory (DFT) calculations model charge distribution, predicting reactive sites for ligand-metal coordination .

- Experimental data from analogous compounds (e.g., ethyl-substituted pyrazoles) show improved catalytic activity in cross-coupling reactions when paired with palladium catalysts .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer: Discrepancies in biological assays (e.g., antimicrobial potency) often arise from:

- Solubility variations : Use standardized solvents (DMSO:water mixtures) to ensure consistent compound dissolution .

- Structural analogs : Compare activity against derivatives with controlled substituent changes (e.g., replacing ethylamine with methyl groups) to isolate pharmacophore contributions .

- Dose-response curves : Statistical validation (e.g., IC₅₀ comparisons with p < 0.05) minimizes false positives .

Q. How can hydrogen bonding patterns in crystalline forms be exploited for material science applications?

Methodological Answer:

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular docking (AutoDock Vina) simulates binding to active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies). Key parameters include:

- Grid box size : 60 × 60 × 60 ų centered on the catalytic site.

- Scoring functions : MM/GBSA for binding free energy estimation .

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Critical Analysis of Challenges

- Synthetic hurdles : Amine group sensitivity to oxidation necessitates strict inert conditions .

- Biological assay variability : Standardize cell lines (e.g., RAW 264.7 for inflammation studies) to reduce inter-lab discrepancies .

- Crystallization difficulties : Use mixed solvents (e.g., ethanol:ethyl acetate) to improve crystal quality for X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。